molecular formula C20H14Br3N5OS B11705630 (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11705630
M. Wt: 612.1 g/mol
InChI Key: RJFKKXBFKRPTIS-UHFFFAOYSA-N
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Description

The compound “(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one” is a pyrazol-3-one derivative featuring a thiazole ring and a 2,4,6-tribromophenyl hydrazinylidene substituent. Its Z-configuration at the C4 position is critical for maintaining planar geometry and stabilizing intermolecular interactions. This compound is synthesized via condensation reactions involving hydrazine derivatives and ketones, a method adapted from protocols for analogous pyrazolone systems .

Properties

Molecular Formula

C20H14Br3N5OS

Molecular Weight

612.1 g/mol

IUPAC Name

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H14Br3N5OS/c1-10-3-5-12(6-4-10)16-9-30-20(24-16)28-19(29)17(11(2)27-28)25-26-18-14(22)7-13(21)8-15(18)23/h3-9,27H,1-2H3

InChI Key

RJFKKXBFKRPTIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine derivatives, brominated phenyl compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 4-(4-methylphenyl)thiazole, 2,4,6-tribromophenyl hydrazinylidene 643.2 N/A Bromine-rich, planar geometry
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b) Phenyl, 4-methylphenyl 307.3 137–138 Fluorescence properties, lower halogen content
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chlorophenyl, fluorophenyl triazole 567.0 N/A Triazole-thiazole hybrid, enhanced π-stacking
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Diphenylpyrazole, thioxothiazolidinone 542.7 N/A Thiol-containing, redox-active
4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (2) Diphenylethylidene, phenylthiazole 493.6 N/A Extended conjugation, high lipophilicity

Physicochemical and Spectral Properties

  • Halogen Content: The target compound’s 2,4,6-tribromophenyl group distinguishes it from fluorinated (e.g., compound 4 in ) or non-halogenated analogs (e.g., 9b in ).
  • Planarity: Unlike compound 4 (), which exhibits non-planar fluorophenyl groups, the target compound’s Z-configuration and thiazole ring enforce planarity, favoring crystallinity and π-π stacking .
  • Thermal Stability : Derivatives with bulky substituents (e.g., diphenylethylidene in ) exhibit higher melting points (>140°C) compared to simpler analogs like 9b (137–138°C) .

Structural and Computational Insights

Crystallographic data for related compounds (e.g., ) reveal triclinic (P 1) or monoclinic systems with Z’ = 2, highlighting the influence of substituents on packing efficiency. Computational tools like Multiwfn () and SHELXL () are critical for analyzing electron density and refining crystal structures, respectively.

Biological Activity

The compound (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique arrangement of functional groups, including a thiazole ring and a pyrazolone core. This structure suggests significant potential for various biological activities, including antimicrobial and anticancer properties.

Structural Features

The molecular formula of this compound is C21H18Br3N5SC_{21}H_{18}Br_3N_5S with a molecular weight of approximately 525.18 g/mol. Its structural complexity arises from the combination of a hydrazine moiety, thiazole ring, and pyrazolone framework, which may contribute to synergistic biological effects.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various microbial strains. Similar compounds have demonstrated significant activity against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit essential metabolic pathways .

Anticancer Activity

Research indicates that pyrazolone derivatives exhibit anticancer properties. The unique combination of the thiazole and pyrazolone structures in this compound may enhance its cytotoxicity against cancer cell lines. Studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell proliferation and survival .

The anticipated mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
  • Membrane Disruption : The compound could interact with microbial membranes, leading to cell lysis.
  • Apoptosis Induction : By triggering apoptotic pathways, it may promote cell death in malignant cells.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thiazole derivatives found that compounds with similar structural features exhibited significant inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study investigating the cytotoxic effects of pyrazolone derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to our target showed IC50 values ranging from 5 to 15 µg/mL, indicating potent anticancer activity .

CompoundStructure FeaturesBiological ActivityIC50 (µg/mL)
Thiazole DerivativeThiazole ringAntimicrobial10 - 50
Pyrazolone DerivativePyrazolone coreAnticancer5 - 15

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